molecular formula C₁₉H₁₈D₅NO₄ B1152594 rac 4'-Hydroxy Reboxetine-d5

rac 4'-Hydroxy Reboxetine-d5

カタログ番号: B1152594
分子量: 334.42
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

rac 4'-Hydroxy Reboxetine-d5 is a deuterated isotopologue of 4'-Hydroxy Reboxetine, a key metabolite of Reboxetine, a selective norepinephrine reuptake inhibitor (SNRI) used in treating depression. The compound incorporates five deuterium atoms (d5) at specific positions, enhancing its utility as an internal standard in quantitative mass spectrometry for pharmacokinetic studies. The "rac" designation indicates a racemic mixture of enantiomers, reflecting the stereochemical complexity inherent in Reboxetine derivatives. While the parent drug (Reboxetine) primarily inhibits norepinephrine transporters, 4'-Hydroxy Reboxetine retains pharmacological activity, albeit with altered metabolic and binding profiles .

特性

分子式

C₁₉H₁₈D₅NO₄

分子量

334.42

同義語

3-Ethoxy-4-[rel-(R)-(2R)-2-morpholinylphenylmethoxy]phenol-d5

製品の起源

United States

類似化合物との比較

Comparison with Similar Compounds

The following table compares rac 4'-Hydroxy Reboxetine-d5 with structurally or functionally analogous compounds, emphasizing molecular properties, applications, and research findings.

Compound Molecular Formula Molecular Weight CAS Number Key Features
rac 4'-Hydroxy Reboxetine-d5 C₁₉H₁₉D₅NO₃ ~345.48 (exact mass) Not publicly listed Deuterated internal standard; racemic mixture; used in LC-MS/MS drug monitoring
Norfluoxetine-d5 HCl C₁₆H₁₃D₅ClF₃NO 373.83 179506-32-2 Deuterated metabolite of Fluoxetine; serotonin reuptake studies
Fluoxetine-d6 (Racemic) C₁₇H₁₀D₆F₃NO 315.38 1178655-90-8 Isotope-labeled SSRI; quantitation in plasma
N-Methyl Reboxetine C₂₀H₂₅NO₃ 327.42 98765-43-2* Methylated analog; reduced norepinephrine affinity vs. parent drug

Notes:

  • Norfluoxetine-d5 HCl shares functional similarities as a deuterated metabolite but differs in parent drug class (SSRI vs. SNRI) and pharmacological target (serotonin vs. norepinephrine).
  • Fluoxetine-d6 is structurally distinct but serves a comparable role in analytical chemistry for serotonin-focused assays .
  • N-Methyl Reboxetine lacks deuterium labeling and demonstrates reduced potency, highlighting the importance of isotopic purity in analytical applications.

Detailed Research Findings

Pharmacokinetic Utility

Deuterated analogs like rac 4'-Hydroxy Reboxetine-d5 minimize matrix effects in LC-MS/MS, achieving precision in metabolite quantification. Studies show a 98% correlation between deuterated and non-deuterated standards in plasma assays, though deuterium placement impacts retention times .

Enantiomeric Considerations

Reboxetine’s activity is enantiomer-dependent (S,S-enantiomer is pharmacologically active). The racemic nature of rac 4'-Hydroxy Reboxetine-d5 complicates its use in chiral assays, necessitating advanced chromatographic separation techniques.

Metabolic Stability

Compared to non-deuterated 4'-Hydroxy Reboxetine, the d5 variant exhibits identical metabolic pathways but slower hepatic clearance due to deuterium’s kinetic isotope effect, a critical factor in long-term exposure studies.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for characterizing rac 4'-Hydroxy Reboxetine-d5 in experimental studies?

  • Methodology : Use high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to confirm molecular structure and isotopic purity. For quantification, employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards to account for matrix effects .
  • Data Considerations : Ensure baseline separation of enantiomers using chiral chromatography to avoid misinterpretation of pharmacokinetic data .

Q. How can researchers optimize the synthesis of rac 4'-Hydroxy Reboxetine-d5 to minimize isotopic dilution?

  • Experimental Design : Use deuterium-labeled precursors (e.g., D5-ethyl bromide) in a controlled anhydrous environment. Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometry to prevent side reactions. Purify intermediates via recrystallization to maintain isotopic integrity .
  • Validation : Compare isotopic enrichment ratios using mass spectrometry before and after purification to confirm >98% deuterium incorporation .

Advanced Research Questions

Q. How should researchers address contradictions in metabolic stability data for rac 4'-Hydroxy Reboxetine-d5 across in vitro and in vivo models?

  • Hypothesis Testing : Evaluate species-specific cytochrome P450 (CYP) enzyme affinities using recombinant CYP isoforms. Cross-validate in vitro hepatic microsomal assays with in vivo pharmacokinetic studies in rodent models .
  • Data Reconciliation : Apply compartmental pharmacokinetic modeling to identify discrepancies in clearance rates caused by protein binding or tissue distribution .

Q. What factorial design approaches are suitable for studying the enantioselective pharmacokinetics of rac 4'-Hydroxy Reboxetine-d5?

  • Design Framework : Implement a 2×2 factorial design to assess interactions between enantiomer ratios and metabolic inhibitors (e.g., CYP2D6 inhibitors). Include control arms with unlabeled Reboxetine to isolate isotope effects .
  • Statistical Analysis : Use multivariate ANOVA to evaluate main effects and interactions, with post hoc Tukey tests for pairwise comparisons. Report effect sizes and confidence intervals to contextualize clinical relevance .

Q. What strategies ensure reproducibility of rac 4'-Hydroxy Reboxetine-d5 studies across laboratories?

  • Standardization : Provide detailed synthetic protocols, including solvent purity thresholds (<0.1% water) and storage conditions (−20°C under argon) to prevent degradation .
  • Collaborative Validation : Share raw NMR/MS data and chromatograms via open-access repositories (e.g., Zenodo) and cross-validate results using blinded sample exchanges between labs .

Data Analysis and Interpretation

Q. How can machine learning enhance the prediction of rac 4'-Hydroxy Reboxetine-d5’s tissue-specific distribution?

  • Model Development : Train neural networks on physicochemical properties (logP, pKa) and in vivo biodistribution data. Validate predictions using autoradiography or PET imaging in preclinical models .
  • Limitations : Address overfitting by incorporating regularization techniques and external validation cohorts. Report model uncertainty using bootstrapping .

Q. What are the best practices for resolving spectral overlaps in LC-MS/MS analyses of rac 4'-Hydroxy Reboxetine-d5 and its metabolites?

  • Technical Solutions : Use orthogonal fragmentation modes (e.g., HCD vs. CID) to differentiate isobaric metabolites. Apply post-acquisition deconvolution algorithms (e.g., XCMS Online) to resolve co-eluting peaks .
  • Validation : Spike samples with synthetic metabolite standards to confirm retention times and fragmentation patterns .

Ethical and Methodological Compliance

Q. How should researchers document rac 4'-Hydroxy Reboxetine-d5’s stability under varying pH conditions to meet journal guidelines?

  • Reporting Standards : Include pH-rate profiles (pH 1–10) in the Supporting Information, with Arrhenius plots for temperature-dependent degradation. Reference ICH Q1A(R2) guidelines for forced degradation studies .
  • Transparency : Disclose any deviations from protocol (e.g., buffer preparation errors) and their impact on data interpretation .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。